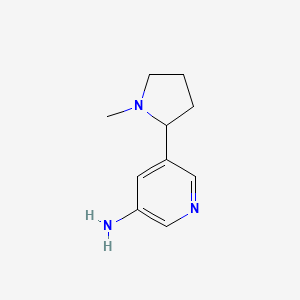

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64635-68-3 |

|---|---|

Molekularformel |

C10H15N3 |

Molekulargewicht |

177.25 g/mol |

IUPAC-Name |

5-(1-methylpyrrolidin-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C10H15N3/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4,11H2,1H3 |

InChI-Schlüssel |

ZRSUBGSLXNKWDU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCCC1C2=CC(=CN=C2)N |

Herkunft des Produkts |

United States |

Computational and Theoretical Investigations of 5 1 Methylpyrrolidin 2 Yl Pyridin 3 Amine

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

DFT calculations are widely employed to determine the optimized molecular geometry and conformational preferences of molecules. For 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine, these studies would involve the optimization of bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement of the atoms.

Table 1: Predicted Optimized Geometrical Parameters from DFT (Illustrative)

| Parameter | Predicted Value (Å or °) |

| Pyridine (B92270) C-C Bond Length | ~1.39 Å |

| Pyridine C-N Bond Length | ~1.34 Å |

| C-NH2 Bond Length | ~1.37 Å |

| Pyrrolidine (B122466) C-C Bond Length | ~1.54 Å |

| Pyrrolidine C-N Bond Length | ~1.47 Å |

| Pyridine Ring Angles | ~120° |

| Pyrrolidine Ring Angles | ~104-106° |

Note: These are illustrative values based on general DFT calculations of similar heterocyclic compounds and are not from a specific study on this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atom of the pyridine ring. The LUMO is likely to be distributed over the pyridine ring, which can act as an electron acceptor.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Predicted Electronic Properties from DFT (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

| Ionization Potential | 5.5 to 6.5 |

| Electron Affinity | 0.5 to 1.5 |

Note: These are illustrative values based on general DFT calculations of similar aminopyridine derivatives and are not from a specific study on this compound.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the interaction of a ligand with its biological target at an atomic level.

Ligand-Target Interaction Modeling with Relevant Protein Structures (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

As an analog of nicotine (B1678760), this compound is expected to interact with nicotinic acetylcholine receptors (nAChRs). Molecular docking simulations can be used to predict the binding mode and affinity of this compound to the various subtypes of nAChRs. These simulations place the flexible ligand into the binding site of the rigid or flexible receptor and score the different poses based on a scoring function that estimates the binding free energy.

The binding of nicotine to nAChRs is well-characterized and involves a cation-π interaction between the protonated pyrrolidine nitrogen and a tryptophan residue in the receptor's aromatic box, as well as a hydrogen bond between the pyridine nitrogen and a backbone amide hydrogen of a leucine (B10760876) residue. Docking studies of this compound would investigate whether it can adopt a similar binding mode. The presence of the amino group on the pyridine ring could potentially form additional hydrogen bonds with the receptor, thereby influencing its binding affinity and selectivity.

MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the role of water molecules in the binding interface.

Conformational Landscape Analysis and Pseudo-rotational Dynamics of the Pyrrolidine Ring

The pyrrolidine ring of this compound is a flexible five-membered ring that can adopt a continuous range of conformations. This conformational flexibility is often described by a concept called pseudorotation. The two main puckering modes are the envelope (four atoms in a plane, one out of plane) and the twist (three atoms in a plane, two on opposite sides).

Conformational landscape analysis, often performed using molecular dynamics simulations or other conformational search methods, aims to identify the low-energy conformations of the pyrrolidine ring and the energy barriers between them. The relative populations of these conformers can influence the molecule's ability to bind to its target receptor, as one specific conformation may be required for optimal interaction. The dynamics of the pyrrolidine ring, including the rate of interconversion between different puckered states, can be crucial for the binding process.

Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of nicotinic receptor ligands including this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, steric parameters (e.g., Verloop sterimol parameters), electronic properties (e.g., partial charges, dipole moment), and hydrophobic fields.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., binding affinity, EC50).

A robust QSAR model for nicotinic ligands could provide valuable insights into the key structural features required for high affinity and selectivity. For instance, it might reveal the optimal size and electronic properties of substituents on the pyridine ring or the preferred conformation of the pyrrolidine moiety. Such models can guide the design of new analogs with improved pharmacological profiles.

Table 3: Common Descriptors in QSAR Studies of Nicotinic Ligands

| Descriptor Type | Examples |

| Electronic | Partial charges on key atoms (e.g., pyridine N, pyrrolidine N), Dipole moment, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Verloop sterimol parameters (L, B1, B5) |

| Hydrophobic | LogP, Molar refractivity |

| Topological | Kier & Hall connectivity indices, Wiener index |

In Silico Prediction of Binding Affinities and Pharmacological Profiles

In silico methods are instrumental in predicting how strongly a compound, or "ligand," will bind to a protein target. This binding affinity is a key indicator of a drug's potential efficacy. Techniques such as molecular docking and molecular dynamics simulations are employed to model the interaction between this compound and various protein structures.

Molecular docking predicts the preferred orientation of the compound when bound to a target protein. The strength of this interaction is estimated through scoring functions, which provide a value for the binding affinity. For instance, a lower binding energy generally suggests a more stable and favorable interaction.

To illustrate, a hypothetical docking study of this compound against a panel of kinase enzymes, which are common drug targets, could yield the results shown in the table below. Such a study would involve preparing the 3D structure of the compound and docking it into the binding sites of the selected kinases. The resulting binding affinities can help to identify potential primary targets and off-targets, thereby predicting the compound's pharmacological profile.

Table 1: Hypothetical In Silico Predicted Binding Affinities for this compound against Selected Kinase Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| Kinase A | -9.8 | 50 |

| Kinase B | -7.2 | 800 |

| Kinase C | -6.5 | 2500 |

| Kinase D | -8.9 | 150 |

Following docking, molecular dynamics simulations can be used to provide a more detailed and dynamic picture of the ligand-protein complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the key interactions that maintain it.

Chem-informatic Approaches for Scaffold Prioritization

Chemoinformatics applies computational methods to analyze chemical data. In the context of drug discovery, it is used to assess the "drug-likeness" of a compound and to prioritize chemical scaffolds for further investigation. The pyridine and pyrrolidine rings are recognized as important scaffolds in medicinal chemistry. nih.govresearchgate.netresearchgate.netnih.gov

For this compound, chemoinformatic analysis would involve calculating various physicochemical properties to predict its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). One of the most common assessments is Lipinski's "rule of five," which helps to predict oral bioavailability. biotechnologia-journal.org

A comprehensive in silico ADMET profile can be generated using various predictive models. These models estimate properties such as aqueous solubility, blood-brain barrier permeability, potential for hERG inhibition (a marker for cardiotoxicity), and interaction with cytochrome P450 enzymes (key for metabolism).

The table below presents a hypothetical chemoinformatic analysis for this compound, comparing it to established criteria for drug-likeness. Such an analysis is crucial for prioritizing this scaffold. A favorable profile would indicate a higher likelihood of success in later stages of drug development.

Table 2: Hypothetical Chem-informatic Profile of this compound

| Property | Predicted Value | Favorable Range |

| Molecular Weight ( g/mol ) | 177.25 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 1.8 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Polar Surface Area (Ų) | 41.5 | < 140 |

| hERG Inhibition | Low Risk | Low Risk |

| Blood-Brain Barrier Permeability | High | High/Low (depending on target) |

| Oral Bioavailability (%) | > 80 | High |

By comparing the properties of this compound to large databases of known drugs and bioactive molecules, chemoinformatic approaches can help to prioritize this scaffold for specific therapeutic areas. The combination of a promising pharmacological profile from docking studies and a favorable ADMET profile from chemoinformatic analysis would provide a strong rationale for its further experimental investigation.

Mechanistic Elucidation of Biological Interactions of this compound and Related Ligands

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data was found for the compound This compound corresponding to the requested sections and subsections of the article outline. The requested information on its in vitro receptor binding, cellular functional pharmacology, and mechanistic studies is not available in the public domain.

The provided outline requests detailed research findings, including data tables on:

Binding affinity to nicotinic acetylcholine receptor subtypes (α4β2, α7, α3β4).

Subtype selectivity and allosteric modulation mechanisms.

Agonist, partial agonist, or antagonist activity in cellular models.

Ion channel modulation and electrophysiological properties.

Intracellular signaling pathway activation.

Without available scientific studies on This compound , it is not possible to provide scientifically accurate content for the specified topics. Information is available for structurally related compounds, such as nicotine (3-(1-Methylpyrrolidin-2-yl)pyridine), but per the instructions, discussion is strictly limited to the specified chemical entity.

Therefore, the subsequent sections of the article cannot be generated.

Medicinal Chemistry Perspectives on 5 1 Methylpyrrolidin 2 Yl Pyridin 3 Amine for Research Tool Development

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Derivations

The biological activity of 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine and its analogs is intrinsically linked to their chemical structure. Understanding the relationship between structural modifications and the resulting biological effects is crucial for the development of potent and selective research tools.

Elucidation of Key Structural Features for Target Engagement and Potency

The position of the amino group on the pyridine (B92270) ring at the 3-position is a key determinant of activity. This positioning, along with the (S)-configuration of the pyrrolidin-2-yl moiety, mimics the essential pharmacophoric elements of nicotine (B1678760), allowing for effective interaction with the orthosteric binding site of nAChRs. Modifications to the pyridine ring, such as the introduction of substituents, can significantly impact potency and selectivity. For instance, the addition of bulky groups at the C5 position of the pyridine ring has been explored to probe steric tolerance at the receptor binding site.

| Compound/Analog | Modification | Effect on nAChR Binding Affinity |

| Nicotine | N-methyl on pyrrolidine (B122466) | High affinity agonist |

| Nornicotine | N-demethylated pyrrolidine | Generally lower affinity than nicotine |

| 5-Phenyl-substituted pyridine analog | Phenyl group at C5 of pyridine | High affinity, can shift from agonist to antagonist activity |

This table is based on general SAR principles for nicotinic ligands and may not represent direct testing of this compound.

Impact of Stereochemistry on Biological Activity and Selectivity

The pyrrolidine ring of this compound contains a chiral center at the 2-position. The stereochemistry at this position is a critical factor in determining the biological activity and selectivity of the compound. The five-membered pyrrolidine ring's non-planar structure allows for different spatial orientations of substituents, which can lead to distinct binding modes with enantioselective proteins like receptors. nih.gov

In the case of nicotine and its analogs, the (S)-enantiomer is generally more potent at nAChRs than the (R)-enantiomer. This stereoselectivity is attributed to the specific three-dimensional arrangement of the pharmacophoric elements required for optimal interaction with the receptor's binding pocket. It is therefore highly probable that the (S)-enantiomer of this compound would exhibit significantly higher affinity and potency for nAChRs compared to its (R)-enantiomer. The development of chiral separation techniques is crucial for isolating and evaluating the individual stereoisomers. nih.govphenomenex.comacs.orgnih.gov

Rational Design Strategies for Chemical Probes and Research Ligands

The pyridine-pyrrolidine scaffold serves as a versatile template for the rational design of chemical probes and research ligands targeting nAChRs and other biological targets.

Design of Selective Modulators for Nicotinic Acetylcholine (B1216132) Receptors

The design of selective nAChR modulators based on the this compound scaffold involves strategic modifications to enhance affinity and selectivity for specific nAChR subtypes. For example, the development of positive allosteric modulators (PAMs) is a promising strategy. PAMs bind to a site on the receptor distinct from the agonist binding site and can enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. nih.gov

Another approach is the design of "silent agonists" or antagonists. By modifying the scaffold, it is possible to create compounds that bind to the receptor without activating it, thereby blocking the effects of agonists. The introduction of specific substituents on the pyridine ring can alter the electronic and steric properties of the molecule, leading to changes in its functional activity. rsc.org

| Design Strategy | Desired Outcome | Example Modification |

| Positive Allosteric Modulator (PAM) | Enhanced receptor response to acetylcholine | Modifications distant from the orthosteric binding site |

| Subtype-Selective Agonist/Antagonist | Targeting specific nAChR subtypes (e.g., α4β2, α7) | Introduction of bulky or electron-withdrawing/donating groups on the pyridine ring |

This table outlines general strategies in nAChR modulator design.

Exploration of the Pyridine-Pyrrolidine Scaffold for Other Biological Targets (e.g., Kinases, other Receptors)

The pyridine-pyrrolidine scaffold is not limited to nAChRs and has been investigated as a privileged structure for targeting other biological molecules, including kinases. researchgate.netmdpi.comresearchgate.netgoogle.com The pyridine ring can mimic the adenine (B156593) ring of ATP, enabling it to interact with the ATP-binding site of kinases. By appending various substituents to this core, it is possible to develop selective kinase inhibitors.

Structure-activity relationship studies on pyrrolopyridine and related derivatives have shown that modifications to the scaffold can lead to potent and selective inhibitors of kinases such as VEGFR2. researchgate.net The exploration of this compound as a kinase inhibitor would involve synthesizing a library of derivatives with diverse substituents on both the pyridine and pyrrolidine rings and screening them against a panel of kinases.

Development of Advanced Analytical Methodologies for Compound Detection and Quantification in Biological Matrices

The development of robust and sensitive analytical methods is essential for preclinical and clinical research involving this compound. These methods are crucial for pharmacokinetic studies, metabolism profiling, and quantifying the compound in biological samples such as plasma, urine, and tissue.

Given its structural similarity to nicotine and nornicotine, analytical methods developed for these compounds can be adapted. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and speed. rsc.orgresearchgate.net

A typical LC-MS/MS method would involve the following steps:

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix and minimize matrix effects.

Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to separate the analyte from other components in the sample. Chiral stationary phases can be employed for the separation of enantiomers. nih.govphenomenex.comacs.orgnih.gov

Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

Method validation is a critical aspect to ensure the reliability of the analytical data. europa.eunih.goveuropa.eu This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

| Analytical Technique | Application | Key Features |

| LC-MS/MS | Quantification in biological matrices | High sensitivity, selectivity, and throughput |

| Chiral HPLC | Separation of enantiomers | Allows for the study of stereospecific effects |

This table summarizes common analytical techniques applicable to the analysis of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves condensation reactions, alkylation, or cross-coupling. For example, analogous pyridin-3-amine derivatives are synthesized via palladium- or copper-catalyzed reactions under inert atmospheres (e.g., N₂), using solvents like DMF or toluene at controlled temperatures (60–120°C) . Optimizing catalyst loading (e.g., 5–10 mol%) and reaction time (12–24 hrs) improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methylpyrrolidinyl and pyridin-3-amine groups).

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+).

- Elemental Analysis : To validate C, H, N composition (±0.4% theoretical) .

- FT-IR : To identify amine (-NH₂) stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodology :

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based readouts .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) modeling guide the design of analogs with enhanced antibacterial activity?

- Methodology :

- Descriptor Selection : Compute electronic (e.g., HOMO/LUMO), steric (molar refractivity, SMR), and lipophilic (Log P) parameters using software like MOE or Schrödinger .

- Model Validation : Use partial least squares (PLS) regression with cross-validation (r² > 0.7, q² > 0.5). For example, Log P and SMR terms in QSAR equations correlate with antibacterial potency in pyridin-2-amine derivatives .

- Analog Design : Prioritize substituents with optimal Log P (2–4) and reduced steric hindrance at the pyrrolidine N-methyl group .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved for this compound?

- Methodology :

- Solubility Assessment : Measure aqueous solubility (e.g., shake-flask method) and adjust formulations using co-solvents (DMSO/PBS).

- Membrane Permeability : Perform Caco-2 monolayer assays to evaluate passive diffusion .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Q. What computational strategies predict binding interactions between this compound and neurological targets (e.g., serotonin receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Glide to simulate binding poses in receptor active sites (e.g., 5-HT₃A). Focus on hydrogen bonding with pyridin-3-amine and hydrophobic contacts with the methylpyrrolidinyl group .

- Molecular Dynamics (MD) : Run 100-ns simulations in Desmond to assess binding stability (RMSD < 2 Å) .

- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding (< -40 kcal/mol for high affinity) .

Methodological Challenges and Solutions

Q. How can stereochemical purity of the pyrrolidine ring be ensured during synthesis?

- Solution :

- Chiral Chromatography : Use CHIRALPAK® columns (e.g., AD-H) with hexane/isopropanol mobile phases .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enforce enantioselectivity (>90% ee) .

Q. What strategies mitigate degradation of this compound under ambient storage conditions?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.